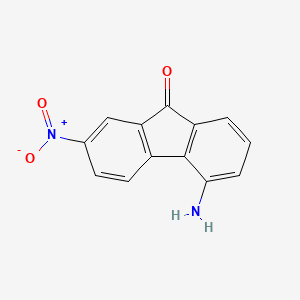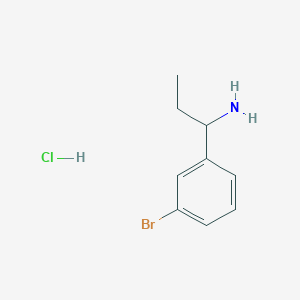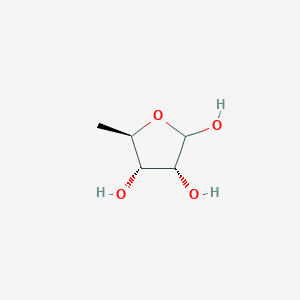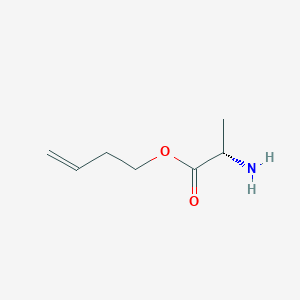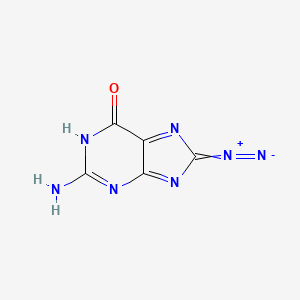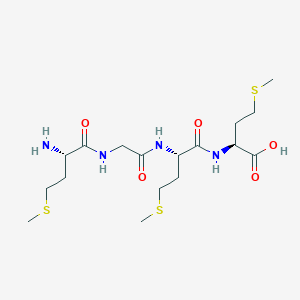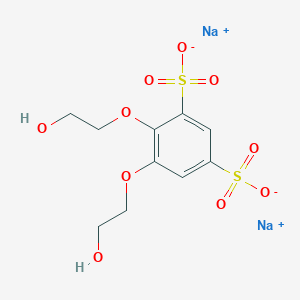
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid,disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is a chemical compound with the molecular formula C10H12Na2O10S2 and a molecular weight of 402.306 g/mol. This compound is known for its unique structure, which includes two hydroxyethoxy groups and two sulfonic acid groups attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dihydroxybenzene-1,3-disulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethoxy groups . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent for metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt involves its ability to interact with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The sulfonic acid groups can interact with metal ions, forming stable complexes that are useful in various analytical and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the hydroxyethoxy groups.
1,3-Benzenedisulfonic acid, disodium salt: Similar sulfonic acid groups but different substitution pattern on the benzene ring.
4-Formylbenzene-1,3-disulfonic acid: Contains a formyl group instead of hydroxyethoxy groups.
Uniqueness
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is unique due to the presence of both hydroxyethoxy and sulfonic acid groups, which provide a combination of hydrophilic and acidic properties. This makes it particularly useful in applications requiring specific interactions with proteins, enzymes, and metal ions .
Propriétés
Formule moléculaire |
C10H12Na2O10S2 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
disodium;4,5-bis(2-hydroxyethoxy)benzene-1,3-disulfonate |
InChI |
InChI=1S/C10H14O10S2.2Na/c11-1-3-19-8-5-7(21(13,14)15)6-9(22(16,17)18)10(8)20-4-2-12;;/h5-6,11-12H,1-4H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
PEVJGNNZULSXPT-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1OCCO)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


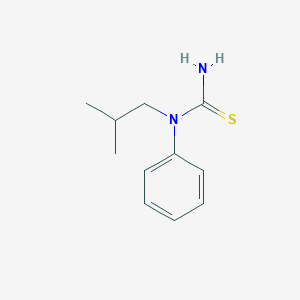
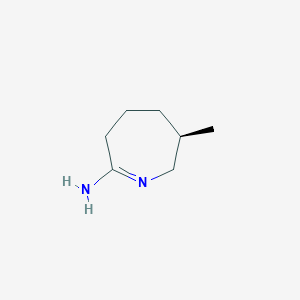
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
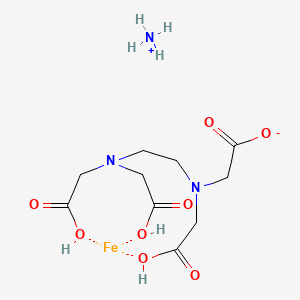


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
